Mastoparan MP3
Mastoparan MP3
Brand Name:
Vulcanchem
CAS No.:
107048-32-8
VCID:
VC20843891
InChI:
InChI=1S/C60H114N16O12/c1-15-36(10)48(60(88)73-45(49(65)77)29-33(4)5)76-57(85)44(24-18-21-27-63)72-56(84)43(23-17-20-26-62)70-51(79)39(13)69-59(87)47(31-35(8)9)74-52(80)38(12)66-50(78)37(11)68-58(86)46(30-34(6)7)75-53(81)40(14)67-55(83)42(22-16-19-25-61)71-54(82)41(64)28-32(2)3/h32-48H,15-31,61-64H2,1-14H3,(H2,65,77)(H,66,78)(H,67,83)(H,68,86)(H,69,87)(H,70,79)(H,71,82)(H,72,84)(H,73,88)(H,74,80)(H,75,81)(H,76,85)/t36-,37-,38-,39-,40-,41-,42-,43?,44-,45-,46-,47-,48-/m0/s1
SMILES:
CCC(C)C(C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N
Molecular Formula:
C60H114N16O12
Molecular Weight:
1251.6 g/mol
Mastoparan MP3
CAS No.: 107048-32-8
Cat. No.: VC20843891
Molecular Formula: C60H114N16O12
Molecular Weight: 1251.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 107048-32-8 |
|---|---|
| Molecular Formula | C60H114N16O12 |
| Molecular Weight | 1251.6 g/mol |
| IUPAC Name | 6-amino-N-[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]hexanamide |
| Standard InChI | InChI=1S/C60H114N16O12/c1-15-36(10)48(60(88)73-45(49(65)77)29-33(4)5)76-57(85)44(24-18-21-27-63)72-56(84)43(23-17-20-26-62)70-51(79)39(13)69-59(87)47(31-35(8)9)74-52(80)38(12)66-50(78)37(11)68-58(86)46(30-34(6)7)75-53(81)40(14)67-55(83)42(22-16-19-25-61)71-54(82)41(64)28-32(2)3/h32-48H,15-31,61-64H2,1-14H3,(H2,65,77)(H,66,78)(H,67,83)(H,68,86)(H,69,87)(H,70,79)(H,71,82)(H,72,84)(H,73,88)(H,74,80)(H,75,81)(H,76,85)/t36-,37-,38-,39-,40-,41-,42-,43?,44-,45-,46-,47-,48-/m0/s1 |
| Standard InChI Key | YMMUNCDECKRLBO-NDUJRAGXSA-N |
| Isomeric SMILES | CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)C(CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)N |
| SMILES | CCC(C)C(C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N |
| Canonical SMILES | CCC(C)C(C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator